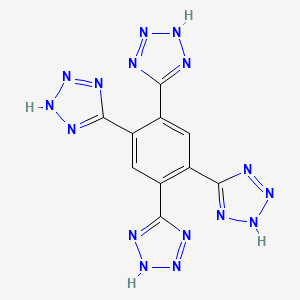
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is a chemical compound with the molecular formula C10H6N16 It is characterized by the presence of four tetrazole rings attached to a benzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene typically involves the reaction of 1,2,4,5-tetracyanobenzene with sodium azide under specific conditions. The reaction proceeds through a cycloaddition process, forming the tetrazole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties.
Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: The compound’s energetic properties make it suitable for use in explosives and propellants.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tri(1H-tetrazol-5-yl)benzene: This compound has three tetrazole rings attached to a benzene core, making it structurally similar but with different properties due to the reduced number of tetrazole rings.
4-(1H-tetrazole-5-yl-amino)-1,2,4,5-tetrazin-1-one: This compound features a tetrazole ring and a tetrazinone ring, offering unique reactivity and applications.
Uniqueness
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is unique due to its four tetrazole rings, which provide a high nitrogen content and multiple reactive sites. This makes it particularly valuable in applications requiring high energy density and reactivity, such as in the development of new materials and energetic compounds .
Eigenschaften
Molekularformel |
C10H6N16 |
|---|---|
Molekulargewicht |
350.26 g/mol |
IUPAC-Name |
5-[2,4,5-tris(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C10H6N16/c1-3(7-11-19-20-12-7)5(9-15-23-24-16-9)2-6(10-17-25-26-18-10)4(1)8-13-21-22-14-8/h1-2H,(H,11,12,19,20)(H,13,14,21,22)(H,15,16,23,24)(H,17,18,25,26) |
InChI-Schlüssel |
MIOKKXAVBCYWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4)C5=NNN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















